Methyl 5-(2,6-difluorophenyl)nicotinate Methyl 5-(2,6-difluorophenyl)nicotinate
Brand Name: Vulcanchem
CAS No.: 1229626-86-1
VCID: VC0167075
InChI: InChI=1S/C13H9F2NO2/c1-18-13(17)9-5-8(6-16-7-9)12-10(14)3-2-4-11(12)15/h2-7H,1H3
SMILES: COC(=O)C1=CN=CC(=C1)C2=C(C=CC=C2F)F
Molecular Formula: C13H9F2NO2
Molecular Weight: 249.217

Methyl 5-(2,6-difluorophenyl)nicotinate

CAS No.: 1229626-86-1

Cat. No.: VC0167075

Molecular Formula: C13H9F2NO2

Molecular Weight: 249.217

* For research use only. Not for human or veterinary use.

Methyl 5-(2,6-difluorophenyl)nicotinate - 1229626-86-1

Specification

CAS No. 1229626-86-1
Molecular Formula C13H9F2NO2
Molecular Weight 249.217
IUPAC Name methyl 5-(2,6-difluorophenyl)pyridine-3-carboxylate
Standard InChI InChI=1S/C13H9F2NO2/c1-18-13(17)9-5-8(6-16-7-9)12-10(14)3-2-4-11(12)15/h2-7H,1H3
Standard InChI Key ZRCGYAZKBWOSBH-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=CC(=C1)C2=C(C=CC=C2F)F

Introduction

Methyl 5-(2,6-difluorophenyl)nicotinate is a chemical compound with the molecular formula C₁₃H₉F₂NO₂ and a molecular weight of 249.21 g/mol . It is a derivative of nicotinic acid, featuring a methyl ester group and two fluorine atoms positioned at the 2 and 6 positions on the phenyl ring. This unique structure confers distinct chemical reactivity and biological activity, making it valuable for various scientific research applications.

Synthesis of Methyl 5-(2,6-difluorophenyl)nicotinate

The synthesis of Methyl 5-(2,6-difluorophenyl)nicotinate typically involves the esterification of 5-(2,6-difluorophenyl)nicotinic acid with methanol. This reaction is often catalyzed by sulfuric acid or hydrochloric acid. In industrial settings, continuous flow processes are employed to enhance efficiency and yield, utilizing automated reactors and advanced purification systems to ensure consistent product quality.

Biological Activity and Potential Applications

Methyl 5-(2,6-difluorophenyl)nicotinate is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its structural similarity to methyl nicotinate suggests it may act as a peripheral vasodilator, inducing vasodilation of peripheral blood capillaries. This compound is also explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl 5-(2,6-difluorophenyl)nicotinateC₁₃H₉F₂NO₂Fluorine atoms at 2 and 6 positions on the phenyl ring
Ethyl 5-(2,6-difluorophenyl)nicotinateC₁₄H₁₁F₂NO₂Ethyl ester group instead of methyl
Methyl 5-(2,4-difluorophenyl)nicotinateC₁₃H₉F₂NO₂Fluorine atoms at 2 and 4 positions on the phenyl ring

Storage and Handling

Methyl 5-(2,6-difluorophenyl)nicotinate should be stored in a sealed, dry environment at temperatures between 2°C and 8°C to maintain its stability.

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